molecular formula C16H19NO4 B6341797 4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 637773-04-7

4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6341797
CAS RN: 637773-04-7
M. Wt: 289.33 g/mol
InChI Key: XHVLNZYOGDJEAN-UHFFFAOYSA-N
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Description

“4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid” is a chemical compound with the molecular formula C16H19NO4 . It is a derivative of 1-Oxa-4-azaspiro[4.5]decane .

Scientific Research Applications

Therapeutic Efficacy in Acne and Hyperpigmentary Disorders

4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, while not directly referenced in available literature, is structurally related to azelaic acid, a well-known treatment for acne and various cutaneous hyperpigmentary disorders. Azelaic acid is recognized for its effectiveness in treating comedonal acne, inflammatory acne, melasma, and possibly lentigo maligna through its antiproliferative and cytotoxic effects on malignant melanocytes. The selective cytotoxic action might be attributed to its ability to inhibit mitochondrial oxidoreductase activity and DNA synthesis, making it comparable in anti-acne efficacy to other topical treatments like tretinoin, benzoyl peroxide, and oral tetracyclines (Fitton & Goa, 1991).

Biological Activity of Carboxylic Acids

The biological activity of natural carboxylic acids, including their antioxidant, antimicrobial, and cytotoxic properties, has been extensively reviewed. Structural differences among selected carboxylic acids have been linked to their bioactivity. This suggests that compounds like this compound could potentially possess similar biological activities, which may be explored for therapeutic applications, particularly in the context of antimicrobial and cytotoxic potential (Godlewska-Żyłkiewicz et al., 2020).

Role in Biocatalyst Inhibition

Carboxylic acids, including those structurally related to this compound, have been identified as inhibitors of microbial growth at concentrations below desired yield and titer in the production of biorenewable chemicals. Their inhibitory effect on microbes like Escherichia coli and Saccharomyces cerevisiae underscores the importance of understanding these compounds' interactions with biological systems, potentially informing the development of more robust microbial strains for industrial applications (Jarboe et al., 2013).

Environmental Degradation and Stability

Research into the environmental degradation of polyfluoroalkyl chemicals, which may include fluorinated carboxylic acids related to this compound, has shown the persistence of these compounds and their potential to form toxic degradation products. Understanding the stability and degradation pathways of such compounds is critical for assessing their environmental impact and safety for medical applications (Liu & Avendaño, 2013).

properties

IUPAC Name

4-benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-14(12-7-3-1-4-8-12)17-13(15(19)20)11-21-16(17)9-5-2-6-10-16/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVLNZYOGDJEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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